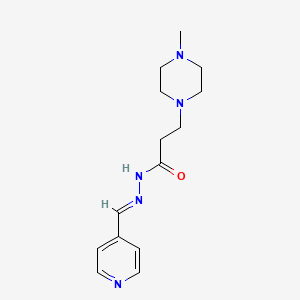![molecular formula C18H17ClFNO3 B5525372 4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)
4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives involves preparing and evaluating their effects on specific activities, such as gastrokinetic activity. For instance, Kato et al. (1992) synthesized a series of benzamides with variations in N-4 substituents, showing potent in vivo gastric emptying activity (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992). Similarly, Mukherjee (1991) reported the synthesis of fluorinated benzamide neuroleptics (Mukherjee, 1991).
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like X-ray crystallography. For instance, Deng et al. (2013) characterized a crystal of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide (Deng, Xiao-yan, Peng, Hao, & He, Hong-wu, 2013).
Chemical Reactions and Properties
Chemical properties, including reactivity, can be explored through various analyses. The reactivity of similar benzamide compounds has been investigated, as reported by Demir et al. (2015), who analyzed the structure and antioxidant activity of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide (Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekci, 2015).
Physical Properties Analysis
Physical properties such as melting points and crystal structure are critical for understanding a compound's behavior under different conditions. For example, Yanagi et al. (2000) characterized different polymorphs of a related benzamide compound, analyzing their thermal properties and crystal structures (Yanagi, Mizoguchi, Adachi, Sato, Kodama, Anzai, Takagishi, Kamei, Fujiwara, Matsushita, Yamashoji, & Inoue, 2000).
Chemical Properties Analysis
Chemical properties, including solubility, stability, and reactivity, are essential for the practical application of a compound. The work of Bollinger et al. (2015) on the synthesis and SAR of benzamides provides insights into the chemical properties of similar compounds (Bollinger, Engers, Ennis, Wright, Locuson, Lindsley, Blakely, & Hopkins, 2015).
Applications De Recherche Scientifique
Fluorescence Properties and Sensor Development : The compound exhibits unique fluorescence properties in different solvents, with strong fluorescence in protic solvents. This characteristic makes it applicable in developing fluorogenic sensors (Uchiyama et al., 2006).
Fluorescence Efficiency in Derivatives : Synthesis and study of derivatives of the compound have shown significant fluorescence efficiency, particularly in emitting blue light. This aspect is vital for applications in materials science and photonics (Mahadevan et al., 2014).
Imaging Solid Tumors with PET : The compound's analogs are used in synthesizing ligands for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors. This application is crucial in medical imaging and cancer research (Tu et al., 2007).
Potential in Drug Synthesis and Improved Systemic Exposure : The compound's analogs show potential in the synthesis of drugs with improved systemic exposure. This aspect is particularly relevant in pharmacology and drug design (Owton et al., 1995).
Serotonin Receptor Imaging in Alzheimer's Disease : Fluorinated analogs of the compound have been used in PET imaging to study serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This research is critical in neurology and the study of neurodegenerative diseases (Kepe et al., 2006).
Directed Lithiation in Organic Synthesis : The compound's structure plays a role in directed lithiation processes in organic chemistry, crucial for synthesizing various organic compounds (Bennetau et al., 1995).
Structural Characterization in Crystallography : The compound's analogs have been subject to structural analysis in crystallography, providing insights into molecular interactions and configurations (El-Agrody et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO3/c1-23-16-4-2-3-12-7-11(10-24-17(12)16)9-21-18(22)14-6-5-13(19)8-15(14)20/h2-6,8,11H,7,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGFJEVVNNPPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)CNC(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5525296.png)



![2-(2,3-dihydro-1H-inden-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5525321.png)
![8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5525337.png)


![5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5525355.png)
![4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine](/img/structure/B5525361.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)
![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)

